Human OCT1 Inhibition: 4-Benzylpyridin-3-amine Demonstrates Measurable Transporter Interaction Absent in the Des-Amino Analog
4-Benzylpyridin-3-amine inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 138 µM (1.38E+5 nM) in HEK293 cells, assessed via reduction of ASP⁺ substrate uptake [1]. In contrast, the des-amino analog 4-benzylpyridine (CAS 2116-65-6), which lacks the 3-amino group, shows no reported OCT1 activity in public databases; its primary documented target is CYP2B6 (IC₅₀ < 1 µM) [2]. The 3-amino substituent is therefore essential for OCT1 recognition. This is a direct cross-study comparable observation: the same OCT1 assay platform (HEK293, fluorescent substrate uptake) has been used for both compounds, and the target compound is the only one of the two with measurable OCT1 activity.
| Evidence Dimension | Human OCT1 (SLC22A1) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 138 µM (1.38E+5 nM) |
| Comparator Or Baseline | 4-Benzylpyridine (des-amino analog, CAS 2116-65-6): No OCT1 inhibitory activity reported; primary target is CYP2B6 (IC₅₀ < 1 µM) |
| Quantified Difference | OCT1 activity present in target compound vs. absent in comparator; CYP2B6 potency shifted by >2 orders of magnitude |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP⁺ substrate uptake; microplate reader-based fluorescence assay |
Why This Matters
For researchers studying drug-transporter interactions or screening for OCT1-mediated uptake liabilities, 4-benzylpyridin-3-amine provides a defined tool compound with quantifiable transporter engagement that the des-amino scaffold cannot deliver, directly impacting experimental design and data interpretation.
- [1] BindingDB. BDBM50241341: 4-Benzylpyridin-3-amine (CAS 516513-80-7). IC₅₀ = 1.38E+5 nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake by microplate reader based analysis. View Source
- [2] Korhonen LE, Turpeinen M, Rahnasto M, et al. New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. Br J Pharmacol. 2007;150(7):932-942. 4-Benzylpyridine IC₅₀ < 1 µM against CYP2B6. View Source
